3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorophenylmethanol with 3-benzyl-4,7-dimethylchromen-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to reflux for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenones depending on the substituent introduced.
Scientific Research Applications
3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. Additionally, it can interact with DNA and proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-BENZYL-5-[(4-CHLOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE
- 3-BENZYL-5-[(4-METHOXYPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE
- 3-BENZYL-5-[(4-NITROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE
Uniqueness
The presence of the 4-fluorophenyl group in 3-BENZYL-5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H21FO3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-benzyl-5-[(4-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C25H21FO3/c1-16-12-22(28-15-19-8-10-20(26)11-9-19)24-17(2)21(25(27)29-23(24)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
ABDBIHFAIYRQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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